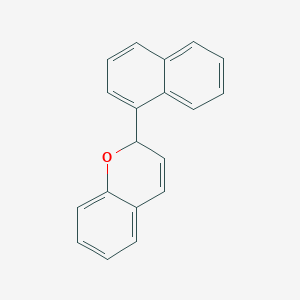
Methyl 1,2,2-trimethyl-3-oxocyclobutane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1,2,2-trimethyl-3-oxocyclobutane-1-carboxylate is an organic compound with the molecular formula C9H14O3 It is a derivative of cyclobutane, featuring a carboxylate ester and a ketone functional group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1,2,2-trimethyl-3-oxocyclobutane-1-carboxylate typically involves the reaction of a cyclobutane derivative with appropriate reagents to introduce the ester and ketone functionalities. One common method is the esterification of 3-oxocyclobutanecarboxylic acid with methanol in the presence of an acid catalyst . The reaction conditions often include refluxing the mixture to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of phase transfer catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
化学反応の分析
Types of Reactions: Methyl 1,2,2-trimethyl-3-oxocyclobutane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: 3-oxocyclobutanecarboxylic acid.
Reduction: Methyl 1,2,2-trimethyl-3-hydroxycyclobutane-1-carboxylate.
Substitution: Various esters and amides depending on the nucleophile used.
科学的研究の応用
Methyl 1,2,2-trimethyl-3-oxocyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of novel drug candidates.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 1,2,2-trimethyl-3-oxocyclobutane-1-carboxylate involves its interaction with various molecular targets. The ketone and ester functionalities allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological pathways, making it a valuable compound in drug discovery and development .
類似化合物との比較
- Methyl 3-oxocyclobutanecarboxylate
- Ethyl 3-oxocyclobutanecarboxylate
- Methyl 3-oxocyclopentanecarboxylate
Comparison: Methyl 1,2,2-trimethyl-3-oxocyclobutane-1-carboxylate is unique due to its additional methyl groups, which can influence its reactivity and interactions compared to its analogs. These structural differences can lead to variations in physical properties, such as boiling point and solubility, as well as differences in biological activity .
特性
分子式 |
C9H14O3 |
|---|---|
分子量 |
170.21 g/mol |
IUPAC名 |
methyl 1,2,2-trimethyl-3-oxocyclobutane-1-carboxylate |
InChI |
InChI=1S/C9H14O3/c1-8(2)6(10)5-9(8,3)7(11)12-4/h5H2,1-4H3 |
InChIキー |
JIPFNTDNKIWTTL-UHFFFAOYSA-N |
正規SMILES |
CC1(C(=O)CC1(C)C(=O)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




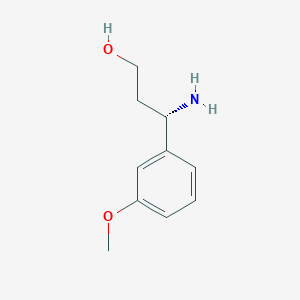

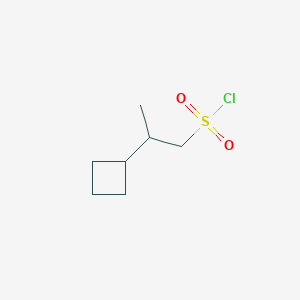
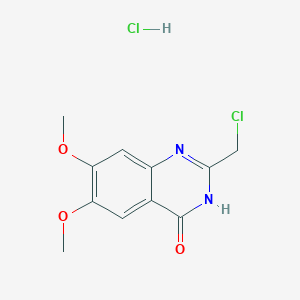
![8-Fluoroimidazo[1,5-a]pyridine-5-carboxylicacid](/img/structure/B13341250.png)
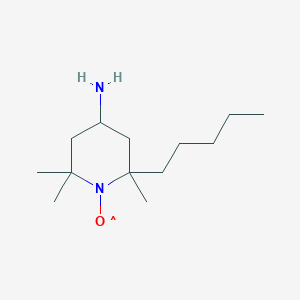
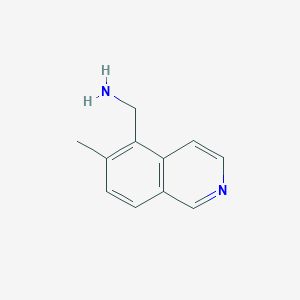
![2-[(But-3-yn-1-yl)amino]-6-methylpyridine-4-carboxylic acid](/img/structure/B13341263.png)
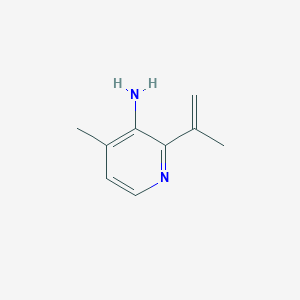
![4-Bromo-1-(3-(methoxymethyl)bicyclo[1.1.1]pentan-1-yl)-1H-pyrazole](/img/structure/B13341286.png)
![N,N-Dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide dihydrochloride](/img/structure/B13341288.png)
